2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Organometallic Chemistry Ligand Design Steric and Electronic Parameters

Researchers seeking robust pincer ligands for MLC catalysis often face catalyst deactivation when substituting less bulky analogs. This t-Bu-PNP ligand provides superior steric protection and electron donation, uniquely enabling reversible (de)aromatization of the pyridine backbone. • 16.5 kcal·mol⁻¹ hydricity enhancement upon ligand deprotonation - directly facilitates H₂ heterolysis and hydride transfer for CO₂ reduction • >1,000 TONs demonstrated in ethanol/methanol acceptorless dehydrogenation; steric protection prevents dimerization-caused deactivation • ~1.8-fold higher catalytic productivity in Cr-catalyzed ethylene oligomerization versus Cr-PNC analogs

Molecular Formula C23H43NP2
Molecular Weight 395.5 g/mol
CAS No. 338800-13-8
Cat. No. B1352732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis((di-tert-butylphosphino)methyl)pyridine
CAS338800-13-8
Molecular FormulaC23H43NP2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3
InChIKeyNJQAVBPPWNSBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis((di-tert-butylphosphino)methyl)pyridine: PNP Pincer Ligand Overview


2,6-Bis((di-tert-butylphosphino)methyl)pyridine (CAS 338800-13-8) is a tridentate PNP-type pincer ligand featuring a central pyridine nitrogen donor flanked by two di-tert-butylphosphino (-P(t-Bu)₂) side arms [1]. Characterized by exceptional steric bulk and strong σ-electron donation from its phosphine donors, this ligand forms highly stable chelate complexes with a broad range of transition metals, including Ru, Ir, Pd, Pt, Rh, Co, Fe, Mn, Cr, Mo, and Cu [2]. Its defining structural feature—the tert-butyl phosphine substituents—confers unique electronic and steric properties that fundamentally distinguish it from analogs bearing less bulky or less electron-donating substituents such as isopropyl or phenyl groups.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine: Why Generic Substitution Fails


PNP pincer ligands sharing the 2,6-bis(phosphinomethyl)pyridine backbone are not interchangeable commodities. Systematic ligand screening studies have conclusively demonstrated that even subtle variations in phosphine substituents produce dramatic differences in catalytic activity, longevity, and chemoselectivity [1]. Specifically, ligand surveys for dehydrogenative borylation of terminal alkynes revealed that the diisopropylphosphino (iPr-PNP) analog exhibited inferior catalytic performance compared to SiNN pincer systems; however, optimization of phosphine substitution within the PNP scaffold—specifically moving toward the tert-butyl variant—yielded catalysts whose activity, longevity, and substrate scope far exceeded the original archetype [2]. Furthermore, the tert-butyl substituent's extreme steric profile uniquely enables metal-ligand cooperativity (MLC) via reversible (de)aromatization of the pyridine backbone—a mechanism not equally accessible to less bulky or less electron-rich analogs [3]. Consequently, substituting this ligand with a different PNP variant without empirical validation of the specific catalytic system risks substantial loss of performance and may invalidate optimized reaction protocols.

2,6-Bis((di-tert-butylphosphino)methyl)pyridine: Evidence vs. Structural Analogs


Tolman Cone Angle and CO Stretching Frequency Comparison

The di-tert-butylphosphino (-P(t-Bu)₂) donor groups of this ligand provide quantifiably greater steric bulk and stronger electron donation than analogs bearing diisopropylphosphino (-P(i-Pr)₂) or diphenylphosphino (-PPh₂) substituents [1]. The Tolman cone angle (θ) for -P(t-Bu)₂ is approximately 182°, compared to 160° for -P(i-Pr)₂ and 145° for -PPh₂, representing a 22° increase in steric protection versus the diisopropyl variant and a 37° increase versus diphenyl [2]. Electronically, the carbonyl stretching frequency (νCO) of metal carbonyl complexes serves as a probe of ligand donor strength: lower νCO values indicate stronger net electron donation to the metal center [3].

Organometallic Chemistry Ligand Design Steric and Electronic Parameters

Hydricity Enhancement via Ligand Dearomatization

A defining feature of this t-Bu-substituted PNP ligand is its capacity for reversible deprotonation at the α-CH₂ position, inducing dearomatization of the pyridine backbone and generating an anionic PNP* ligand that enables metal-ligand cooperativity (MLC) [1]. A systematic thermochemical study across Co, Fe, Mn, and Ru hydride complexes bearing this PNP scaffold quantified the effect of ligand deprotonation on hydride donor ability (hydricity) [2]. Deprotonation to form the anionic hydride species enhances hydricity (ΔG°H⁻) by approximately 16.5 kcal·mol⁻¹ across three metals (Fe, Ru, Mn) [3]. This ligand-tunable hydricity modulation is not accessible with non-dearomatizable PNP analogs lacking α-CH₂ protons (e.g., PNP ligands with fully substituted backbones) [4].

Metal-Ligand Cooperativity Hydrogenation Catalysis Thermochemistry

Ethylene Oligomerization: Cr-PNP vs. Cr-PNC Activity

In a comparative study of chromium(II) pincer complexes for ethylene oligomerization, the dearomatized Cr-PNP complex [Cr(tBuP*NatBuP)Cl] (A) bearing this di-tert-butylphosphino PNP ligand was benchmarked against the analogous Cr-PNC complex [Cr(tBuP*NaCNHC)Cl] (B) bearing an N-heterocyclic carbene donor in place of one phosphine arm [1]. Under identical conditions (30 bar ethylene, toluene, MAO co-catalyst), the Cr-PNP system demonstrated substantially higher catalytic productivity [2].

Ethylene Oligomerization Chromium Catalysis Pincer Ligands

Alkyne Dehydrogenative Borylation: t-Bu-PNP vs. i-Pr-PNP Performance

A comprehensive ligand survey for iridium-catalyzed dehydrogenative borylation of terminal alkynes (DHBTA) evaluated multiple pincer frameworks [1]. The diisopropylphosphino PNP variant (i-Pr-PNP) showed DHBTA activity inferior to the SiNN pincer archetype [2]. However, systematic optimization of phosphine substitution within the PNP scaffold led to the identification of the di-tert-butylphosphino variant as a catalyst system whose activity, longevity, and substrate scope far exceeded the original SiNN benchmark [3].

Dehydrogenative Borylation Iridium Catalysis Alkyne Functionalization

Metal-Ligand Cooperativity via (De)aromatization

The α-CH₂ protons adjacent to the pyridine ring in this ligand are uniquely acidic upon metal coordination, enabling reversible deprotonation and concomitant dearomatization of the pyridine backbone to form an anionic PNP* ligand with a vinylic phosphine donor and an amido nitrogen donor [1]. This (de)aromatization process—enabled by the strong electron-donating character of the tert-butylphosphine groups—is not accessible with PNP analogs bearing electron-withdrawing substituents (e.g., -PPh₂) or with ligands lacking α-CH₂ protons (e.g., 2,6-bis(phosphino)pyridine scaffolds) [2]. The resulting dearomatized complexes exhibit cooperative substrate activation where the ligand participates directly in bond cleavage events (H-H, N-H, O-H, C-H) that are inaccessible to classical, spectator-ligand systems [3].

Metal-Ligand Cooperativity Bond Activation Green Catalysis

Solvent-Free Alkyne Hydrosilylation with Ru-PNP Complex

The ruthenium pincer complex [Ru(tBuPNP)(H₂)(H)₂] (tBuPNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine) is an active and selective catalyst for hydrosilylation of terminal alkyl alkynes under mild, solvent-free conditions [1]. The catalyst system operates via a nonclassical ruthenium polyhydride mechanism unique to this ligand architecture [2]. In contrast, ruthenium complexes bearing less sterically demanding PNP ligands (e.g., iPr-PNP) or phosphine-free NNN-pincer ligands typically require solvent, elevated temperatures, or show reduced selectivity under comparable conditions [3].

Hydrosilylation Ruthenium Catalysis Solvent-Free Synthesis

2,6-Bis((di-tert-butylphosphino)methyl)pyridine: Application Scenarios


CO₂ Hydrogenation and Formic Acid Dehydrogenation

This ligand is the enabling scaffold for metal-ligand cooperative (MLC) catalysts targeting reversible CO₂ hydrogenation to formic acid and methanol derivatives. The demonstrated 16.5 kcal·mol⁻¹ hydricity enhancement upon ligand deprotonation directly facilitates H₂ heterolysis and hydride transfer steps critical to CO₂ reduction catalysis [1]. Research groups developing CO₂ utilization technologies should prioritize this specific PNP variant over analogs lacking α-CH₂ protons, as the MLC mechanism provides the thermodynamic driving force for catalytic turnover under mild conditions (1-10 bar H₂/CO₂, 25-80°C). This ligand's proven performance in (PNP)M-H systems across Fe, Ru, Mn, and Co provides a validated platform for cost-effective catalyst development using earth-abundant metals [2].

Acceptorless Dehydrogenation of Alcohols and Amines

The reversible (de)aromatization capability of this ligand—unique among PNP pincer variants—enables catalytic acceptorless dehydrogenation of alcohols to carbonyl compounds with concomitant H₂ evolution [1]. This transformation proceeds via metal-ligand cooperation where the ligand's α-CH₂ position serves as a proton relay site. The extreme steric protection from the tert-butylphosphine groups prevents catalyst deactivation via dimerization, enabling turnover numbers exceeding 1,000 in ethanol and methanol dehydrogenation [2]. For research programs focused on liquid organic hydrogen carriers (LOHCs) or sustainable hydrogen production from biomass-derived alcohols, this specific ligand architecture is essential, as less sterically protected or non-dearomatizable analogs show significantly reduced catalyst lifetime under the forcing conditions of continuous H₂ evolution [3].

Terminal Alkyne Hydroboration, Hydrosilylation, and Borylation

Systematic ligand surveys have established that the t-Bu-PNP scaffold provides superior catalyst longevity, chemoselectivity, and substrate scope compared to i-Pr-PNP and SiNN pincer alternatives in Ir-catalyzed dehydrogenative borylation of terminal alkynes [1]. Additionally, the Ru-PNP complex [Ru(tBuPNP)(H₂)(H)₂] enables solvent-free hydrosilylation of terminal alkyl alkynes with quantitative conversion and >95% E-selectivity under mild conditions—operational advantages not achievable with less sterically demanding PNP analogs [2]. For synthetic methodology groups and pharmaceutical process chemists requiring robust, high-fidelity alkyne functionalization protocols, this ligand delivers validated performance advantages in both catalyst stability and reaction scope [3].

Earth-Abundant Metal (Fe, Mn, Co, Cr) Catalysis

The strong σ-electron donation and exceptional steric protection provided by this ligand's di-tert-butylphosphino arms are critical for stabilizing first-row transition metals (Fe, Mn, Co, Cr) in low oxidation states and coordinatively unsaturated geometries required for catalysis [1]. Comparative studies in ethylene oligomerization demonstrate that Cr-PNP complexes bearing this ligand exhibit ~1.8-fold higher catalytic productivity than Cr-PNC analogs [2]. Furthermore, thermochemical studies across Fe, Co, and Mn hydride complexes reveal that this ligand scaffold provides a consistent platform for tuning hydricity via ligand deprotonation, with the metal identity having remarkably little effect on thermodynamic parameters [3]. This ligand-independent metal tuning capability is a unique feature not observed with less electron-rich PNP variants, making this compound the preferred procurement choice for research programs systematically screening earth-abundant metal catalysts for hydrogenation, dehydrogenation, and C-C bond-forming reactions.

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